molecular formula C17H21N5O3S B4809978 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4809978
M. Wt: 375.4 g/mol
InChI Key: KWBNFAHPAVWWSX-UHFFFAOYSA-N
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Description

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds.

    Attachment of the amino-oxoethyl group: This can be done through nucleophilic substitution reactions.

    Final acetamide formation: The final step involves the reaction of the intermediate with ethoxyphenyl acetic acid derivatives under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the C-5 position, with various nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

    Medicine: It has been investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of pathogens, leading to cell lysis. Its anticancer activity may involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, the compound has additional functional groups that may confer unique biological activities.

    Ritonavir: An antiretroviral drug that contains a thiazole ring. While ritonavir is used primarily for its antiviral properties, the compound may have broader applications due to its diverse functional groups.

    Tiazofurin: An antineoplastic agent that contains a triazole ring. Both compounds have shown potential as anticancer agents, but their mechanisms of action and target specificities may differ.

Properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-3-9-22-15(20-21-17(22)26-11-14(18)23)10-16(24)19-12-5-7-13(8-6-12)25-4-2/h3,5-8H,1,4,9-11H2,2H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNFAHPAVWWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide

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